N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 6th position of the benzothiazole ring and an ethanesulfonamide group attached to the nitrogen atom at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide typically involves the reaction of 2-amino-6-methylbenzothiazole with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
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Synthetic Route
Starting Materials: 2-amino-6-methylbenzothiazole and ethanesulfonyl chloride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Reaction Mechanism: The nucleophilic amine group of 2-amino-6-methylbenzothiazole attacks the sulfonyl chloride, leading to the formation of this compound.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
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Oxidation
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Products: Oxidation may lead to the formation of sulfone derivatives.
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Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can result in the formation of amine derivatives.
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Substitution
Reagents and Conditions: Electrophilic or nucleophilic substitution reactions can occur depending on the substituents present on the benzothiazole ring.
Products: Various substituted benzothiazole derivatives can be formed
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide has several scientific research applications:
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Medicinal Chemistry
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Activity: Some benzothiazole compounds exhibit anticancer activity by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.
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Biology
Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.
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Industry
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide can be compared with other benzothiazole derivatives such as:
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2-Amino-6-methylbenzothiazole
Similarity: Both compounds contain a methyl group at the 6th position of the benzothiazole ring.
Difference: The presence of the ethanesulfonamide group in this compound imparts different chemical and biological properties.
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N-(6-chlorobenzothiazol-2-yl)ethanesulfonamide
Similarity: Both compounds have an ethanesulfonamide group attached to the benzothiazole ring.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-3-16(13,14)12-10-11-8-5-4-7(2)6-9(8)15-10/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFZYSIZMXCRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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